molecular formula C18H19FN2O B259823 1-Benzyl-4-(2-fluorobenzoyl)piperazine

1-Benzyl-4-(2-fluorobenzoyl)piperazine

Cat. No.: B259823
M. Wt: 298.4 g/mol
InChI Key: FOSJEMCVTBLEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(2-fluorobenzoyl)piperazine is a synthetic piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. Piperazine-based scaffolds are established as privileged structures in drug discovery due to their wide range of biological activities. These scaffolds are frequently investigated for their potential as antimicrobial, antidepressant, antipsychotic, and anticancer agents . The specific incorporation of a 2-fluorobenzoyl moiety on the piperazine ring is a strategic modification; the introduction of fluorine atoms into lead compounds is a common strategy in medicinal chemistry to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity to biological targets . This compound serves as a versatile chemical building block or a key intermediate in the synthesis of more complex, target-oriented molecules. Researchers utilize it to explore structure-activity relationships (SAR), particularly around the piperazine core, to develop novel therapeutic agents. Its primary research value lies in its potential to interact with various central nervous system (CNS) targets and other enzymes or receptors. While the specific mechanism of action for this precise molecule may require further elucidation, related benzylpiperazine derivatives are known to exhibit complex pharmacodynamics, often involving interactions with monoamine transporter systems and receptor sites . As with all compounds of this class, it is intended for laboratory research purposes only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C18H19FN2O/c19-17-9-5-4-8-16(17)18(22)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-9H,10-14H2

InChI Key

FOSJEMCVTBLEHA-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

Comparison with Similar Compounds

Fluorine Substitution

  • Steric Effects : The fluorine atom’s small size minimizes steric hindrance, allowing for tighter binding compared to bulkier halogens like chlorine or bromine .

Benzoyl vs. Benzyl Groups

  • The benzoyl group in the target compound introduces a ketone moiety, which may participate in hydrogen bonding or π-π stacking, unlike the simpler benzyl group in 1-Benzylpiperazine. This difference correlates with distinct pharmacological profiles: benzoyl derivatives often exhibit higher target specificity .

Sulfonyl and Nitro Substitutions

  • Sulfonyl-containing derivatives (e.g., 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine) demonstrate increased polarity, enhancing interactions with hydrophilic binding pockets .
  • Nitro groups (e.g., in 1-Benzyl-4-(4-nitrobenzyl)piperazine) promote apoptosis in cancer cells via mitochondrial pathways but may also increase cytotoxicity .

Anticancer Potential

  • 1-Benzyl-4-(4-nitrobenzyl)piperazine: Confirmed IC50 of 25 µM against cancer cell lines, outperforming non-nitro analogs .
  • 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine : Demonstrated activity in tubulin polymerization assays, a key mechanism in anticancer therapy .

Antimicrobial Activity

  • Target Compound : Fluorine’s electronegativity may enhance membrane penetration, improving antimicrobial efficacy (hypothetical).
  • 1-Benzyl-4-(4-nitrobenzyl)piperazine : MIC of 32 µg/mL against bacterial strains, superior to simpler derivatives .

Neurotransmitter Receptor Interactions

  • 1-Benzyl-4-(4-ethoxybenzyl)piperazine : Ethoxy group enhances binding to serotonin/dopamine receptors, suggesting CNS applications .
  • 1-(2-Fluorobenzyl)piperazine : Fluorine substitution improves affinity for neurotransmitter transporters, as seen in triazole derivatives .

Preparation Methods

Reaction with 2-Fluorobenzoyl Chloride

The most straightforward method involves reacting 1-benzylpiperazine with 2-fluorobenzoyl chloride in the presence of a base. This one-step acylation proceeds via nucleophilic substitution at the piperazine nitrogen:

Procedure :

  • Dissolve 1-benzylpiperazine (1 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.2 equiv.) as a base to scavenge HCl.

  • Slowly add 2-fluorobenzoyl chloride (1.1 equiv.) at 0°C, then warm to room temperature and stir for 4–6 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Data :

ParameterValueSource
Yield75–85%
Reaction Time4–6 hours
SolventDCM or THF
BaseTriethylamine

Mechanistic Insight :
The reaction proceeds via the formation of a reactive acyl chloride intermediate, which undergoes nucleophilic attack by the secondary amine of 1-benzylpiperazine. The electron-withdrawing fluorine atom on the benzoyl group slightly reduces reactivity compared to non-fluorinated analogs, necessitating mild heating (40–50°C) in some cases.

Stepwise Protection/Deprotection Strategy

Piperazine Protection with Boc Groups

To avoid over-acylation, a protection/deprotection approach is employed:

  • Protection : Treat piperazine with di-tert-butyl dicarbonate (Boc₂O) to form 1,4-di-Boc-piperazine.

  • Alkylation : React with benzyl bromide in the presence of K₂CO₃ to yield 1-benzyl-4-Boc-piperazine.

  • Acylation : Remove the Boc group using HCl/dioxane, then react with 2-fluorobenzoyl chloride under standard conditions.

Advantages :

  • Prevents formation of bis-acylated byproducts.

  • Enables purification at each stage (typical purity >95% by HPLC).

Data :

StepYieldConditionsSource
Boc Protection90%THF, RT, 2 hours
Alkylation82%DMF, K₂CO₃, 80°C
Acylation78%DCM, 0°C → RT

Microwave-Assisted Synthesis

Accelerated Acylation

Microwave irradiation reduces reaction times significantly:

Procedure :

  • Combine 1-benzylpiperazine (1 equiv.), 2-fluorobenzoyl chloride (1.1 equiv.), and DIPEA (1.5 equiv.) in acetonitrile.

  • Irradiate at 120°C for 20 minutes under 300 W microwave power.

  • Filter and concentrate to obtain crude product (yield: 88%).

Key Benefits :

  • 10-fold reduction in reaction time compared to conventional methods.

  • Improved selectivity due to uniform heating.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Coupling

A patent describes a two-step process involving cross-coupling:

  • Synthesize 1-benzyl-4-(2-fluorophenyl)piperazine via Suzuki-Miyaura coupling.

  • Oxidize the phenyl group to a benzoyl moiety using KMnO₄ in acidic conditions.

Data :

StepYieldCatalystSource
Suzuki Coupling65%Pd(PPh₃)₄, K₂CO₃
Oxidation58%KMnO₄, H₂SO₄, 80°C

Limitations :

  • Lower overall yield (38%) due to multi-step synthesis.

  • Requires handling of strong oxidizers.

Comparative Analysis of Methods

Yield and Scalability

MethodYield RangeScalabilityPros/Cons
Direct Acylation75–85%HighSimple but risk of di-acylation
Protection Strategy70–78%ModeratePure product, longer route
Microwave-Assisted85–88%HighFast, energy-efficient
Catalytic Coupling38–58%LowComplex, low yield

Solvent and Base Optimization

  • Solvents : DCM and THF are preferred for their inertness and ability to dissolve both reactants.

  • Bases : Triethylamine outperforms NaOH or K₂CO₃ in minimizing side reactions.

Industrial-Scale Considerations

For large-scale production (>1 kg), the direct acylation method is favored due to:

  • Lower cost of reagents.

  • Compatibility with continuous flow reactors (residence time: 30 minutes).

  • Typical purity of 98–99% after recrystallization .

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